Benzyl(dichloro)indigane
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Overview
Description
Benzyl(dichloro)indigane: is an organometallic compound that features a benzyl group attached to an indigane core with two chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl(dichloro)indigane typically involves the reaction of benzyl chloride with indigane in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzyl(dichloro)indigane can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as hydroxide or amine groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products:
Oxidation: Formation of benzyl alcohol derivatives.
Reduction: Formation of benzyl hydrocarbons.
Substitution: Formation of benzyl-substituted indigane derivatives.
Scientific Research Applications
Chemistry: Benzyl(dichloro)indigane is used as a precursor in the synthesis of complex organic molecules. It serves as a building block in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential interactions with biomolecules. It may be used in the design of novel drugs or as a probe to study biochemical pathways.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors in the body.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism by which Benzyl(dichloro)indigane exerts its effects involves the interaction of its benzyl group with target molecules. The chlorine atoms can participate in electrophilic reactions, facilitating the formation of new chemical bonds. The indigane core provides stability and enhances the compound’s reactivity.
Comparison with Similar Compounds
Benzyl chloride: Similar in structure but lacks the indigane core.
Dichloroindigane: Contains the indigane core with chlorine atoms but lacks the benzyl group.
Benzyl bromide: Similar to benzyl chloride but with bromine instead of chlorine.
Uniqueness: Benzyl(dichloro)indigane is unique due to the combination of the benzyl group and the indigane core with chlorine atoms. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
125706-17-4 |
---|---|
Molecular Formula |
C7H7Cl2In |
Molecular Weight |
276.85 g/mol |
IUPAC Name |
benzyl(dichloro)indigane |
InChI |
InChI=1S/C7H7.2ClH.In/c1-7-5-3-2-4-6-7;;;/h2-6H,1H2;2*1H;/q;;;+2/p-2 |
InChI Key |
CAUHSRFLAQBBBG-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)C[In](Cl)Cl |
Origin of Product |
United States |
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